1-Ethoxy-2-methylbenzene (CAS 614-71-1), also known as o-ethoxytoluene, is a liquid aromatic ether characterized by its specific ortho-substitution pattern. This structural arrangement is a primary determinant of its physical properties, such as boiling point and volatility, and its chemical reactivity. These attributes make it a valuable intermediate in specialized organic synthesis and a component in formulations where precise volatility and sensory characteristics are required.
Substituting 1-Ethoxy-2-methylbenzene with its meta- or para-isomers, or with simpler analogs like 2-methylanisole or phenetole, is often unviable. The ortho-positioning of the ethoxy and methyl groups creates a unique steric and electronic environment that directly influences its performance as a chemical precursor, particularly in reactions sensitive to steric hindrance or requiring ortho-directing effects. Furthermore, its distinct boiling point differentiates it from close analogs, a critical factor for purification via distillation and for controlling the evaporation profile in solvent or fragrance formulations.
1-Ethoxy-2-methylbenzene has a significantly higher boiling point compared to key structural analogs, which is a critical parameter for process design, purification, and formulation. Its boiling point of 184°C is notably higher than that of 2-methylanisole (170-172°C) and phenetole (169-170°C). This elevated boiling point allows for higher reaction temperatures without requiring pressurized systems and simplifies separation from lower-boiling impurities or reactants through distillation.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 184°C |
| Comparator Or Baseline | 2-Methylanisole: 170-172°C Phenetole: 169-170°C |
| Quantified Difference | ~12-14°C higher than comparators |
| Conditions | Atmospheric pressure (760 mmHg) |
This higher boiling point provides a wider operating window for high-temperature reactions and enables more efficient separations, reducing processing complexity and cost.
The ethoxy group in 1-Ethoxy-2-methylbenzene functions as an effective Directed Metalation Group (DMG), facilitating regioselective deprotonation at the ortho-position (C6) with strong bases like alkyllithiums. This enables the specific introduction of electrophiles at a defined location, a level of control not achievable with standard electrophilic aromatic substitution, which would yield a mixture of ortho- and para-products. The presence of the adjacent methyl group sterically hinders one ortho position (C3), further enhancing the selectivity of lithiation at the C6 position, making this specific isomer a valuable precursor for complex, multi-substituted aromatic compounds.
| Evidence Dimension | Reaction Regioselectivity |
| Target Compound Data | Directs functionalization specifically to the C6 position via ortho-lithiation. |
| Comparator Or Baseline | Standard electrophilic substitution: Yields a mixture of ortho- and para-isomers. Para-isomer (4-Ethoxy-1-methylbenzene): Directs functionalization to positions ortho to the ethoxy group, leading to different products. |
| Quantified Difference | High regioselectivity vs. product mixtures or different isomers. |
| Conditions | Reaction with organolithium reagents (e.g., n-BuLi) followed by an electrophile. |
For synthesizing complex molecules like pharmaceuticals or agrochemicals, this precise regiochemical control eliminates the need for costly separation of isomers, improving overall process efficiency and yield.
Aromatic ethers are widely used as fragrance and flavor ingredients, where minor structural changes can lead to significant differences in odor profile. While comprehensive sensory data for 1-Ethoxy-2-methylbenzene is specialized, its structural analog, 2-methylanisole (o-cresol methyl ether), is described as having a sweet, earthy, and floral character. The substitution of a methoxy for an ethoxy group, as in the target compound, is known to alter the odor profile, often modifying the potency, character, and substantivity. This makes 1-Ethoxy-2-methylbenzene a non-interchangeable component for formulators seeking a specific sensory effect that cannot be replicated by its methoxy analog or other isomers.
| Evidence Dimension | Odor Profile |
| Target Compound Data | A distinct aromatic ether profile, differentiated by the ethyl group. |
| Comparator Or Baseline | 2-Methylanisole: Described as having sweet, earthy, and floral notes. |
| Quantified Difference | Qualitative difference in sensory perception critical for fragrance formulation. |
| Conditions | Sensory evaluation by trained perfumers. |
In the fragrance and flavor industry, unique odor profiles are a primary value driver; procuring this specific ether provides access to a distinct sensory note not achievable with common substitutes.
This compound is the right choice when a synthetic route requires the introduction of a functional group specifically ortho to an alkoxy director and adjacent to a methyl group. Its utility in directed ortho-metalation (DoM) allows for high-yield, isomerically pure synthesis of complex intermediates for pharmaceuticals and specialty chemicals.
Due to its relatively high boiling point (184°C) compared to other common aromatic ethers, 1-Ethoxy-2-methylbenzene is suitable for use in chemical processes that operate at elevated temperatures where lower-boiling solvents would require super-atmospheric pressure.
In applications requiring a specific aromatic, ethereal, or warm-spicy note, this compound serves as a unique building block. Its distinct sensory properties, which differ from its methoxy analog (2-methylanisole), make it a valuable ingredient for creating novel and complex fragrance accords.